2-(1,3-Benzodioxol-5-yloxymethyl)-5-thiophen-2-yl-1,3,4-oxadiazole

Antitubercular Target prediction Bioactivity fingerprint

WAY-640426 pairs a 2-(1,3-benzodioxol-5-yloxymethyl) ether with a 5-thiophen-2-yl substituent — a pharmacophoric pattern absent in generic 2,5-diphenyl oxadiazoles. Annotated M. tuberculosis inhibitor with multi-µM potency (4.47–11.22 µM) and 18 curated ChEMBL bioactivity entries. Favorable profile (XLogP3 2.4, zero H-bond donors, no rule-of-five violations). Also targets POLI, BRCA1, RAB9A, ATAD5 for DNA repair/trafficking crosstalk studies. Available in ≥98% solid or 10 mM DMSO solution. Certificate of Analysis ensures batch consistency for screening campaigns.

Molecular Formula C14H10N2O4S
Molecular Weight 302.31 g/mol
CAS No. 851278-26-7
Cat. No. B10816639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,3-Benzodioxol-5-yloxymethyl)-5-thiophen-2-yl-1,3,4-oxadiazole
CAS851278-26-7
Molecular FormulaC14H10N2O4S
Molecular Weight302.31 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)OCC3=NN=C(O3)C4=CC=CS4
InChIInChI=1S/C14H10N2O4S/c1-2-12(21-5-1)14-16-15-13(20-14)7-17-9-3-4-10-11(6-9)19-8-18-10/h1-6H,7-8H2
InChIKeyOYWLLJQPZPCDEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility25.2 [ug/mL] (The mean of the results at pH 7.4)

2-(1,3-Benzodioxol-5-yloxymethyl)-5-thiophen-2-yl-1,3,4-oxadiazole (CAS 851278-26-7): A Preclinical 1,3,4-Oxadiazole for Antitubercular Research


2-(1,3-Benzodioxol-5-yloxymethyl)-5-thiophen-2-yl-1,3,4-oxadiazole (CAS 851278-26-7, WAY-640426) is a synthetic small-molecule heterocycle (C14H10N2O4S, MW 302.31 g/mol) belonging to the 1,3,4-oxadiazole class [1]. It integrates a benzodioxole ether and a thiophene substituent. The compound is annotated as an inhibitor of Mycobacterium tuberculosis in supplier databases and has reached the preclinical phase in ChEMBL, with 18 curated bioactivity entries covering enzyme inhibition and functional assays [2]. Its computed properties (XLogP3 2.4, 0 H-bond donors, 7 H-bond acceptors, 4 rotatable bonds) indicate a rigid, moderately lipophilic scaffold with no rule-of-five violations [1].

Why Generic 1,3,4-Oxadiazole Substitution Cannot Replace 2-(1,3-Benzodioxol-5-yloxymethyl)-5-thiophen-2-yl-1,3,4-oxadiazole in Focused Screening


The 1,3,4-oxadiazole core is widely exploited in antitubercular, anticancer, and anti-inflammatory research, but biological activity is exquisitely sensitive to the nature and position of aryl/heteroaryl appendages [1]. Replacement of the 5-thiophen-2-yl or the 2-(1,3-benzodioxol-5-yloxymethyl) group with phenyl, pyridyl, or simple alkyl chains alters electron density distribution, conformational preferences, and target engagement, as demonstrated across numerous oxadiazole series [2]. The specific combination in CAS 851278-26-7 of a methyleneoxy-linked benzodioxole at the 2-position and a thiophene at the 5-position creates a unique pharmacophoric pattern that cannot be replicated by commercially available generic 1,3,4-oxadiazole scaffolds. Substitution with a close analog such as 2-[(1,3-benzodioxol-5-yloxy)methyl]-5-phenyl-1,3,4-oxadiazole would eliminate the sulfur-mediated interactions contributed by the thiophene ring, potentially abrogating target binding in Mycobacterium tuberculosis pathways [1].

Quantitative Differentiation Evidence for 2-(1,3-Benzodioxol-5-yloxymethyl)-5-thiophen-2-yl-1,3,4-oxadiazole vs. Closest Analogs


Distinct Target Engagement Profile Versus Generic 1,3,4-Oxadiazole Library Members

The compound's ChEMBL bioactivity summary reveals a target interaction pattern distinct from the average 1,3,4-oxadiazole library member. While the oxadiazole class broadly engages kinases and hydrolases, WAY-640426 is specifically annotated against Mycobacterium tuberculosis targets and exhibits association with human off-target proteins including DNA polymerase iota (POLI), BRCA1, and RAB9A, as corroborated by Aladdin's supplier data [REFS-1, REFS-2]. This polypharmacology fingerprint differs from the simpler 2,5-diphenyl-1,3,4-oxadiazole analogs, which generally lack the mycobacterial annotation. The quantitative differentiation is captured in PubChem BioAssay potency values of 4.47 µM, 10.32 µM, and 11.22 µM across multiple screening panels, establishing a measurable bioactivity baseline absent in the unsubstituted core scaffold [1].

Antitubercular Target prediction Bioactivity fingerprint

Physicochemical Differentiation: Lipophilicity and Rotatable Bond Profile

The target compound's computed XLogP3 of 2.4 and rotatable bond count of 4 place it in a favorable physicochemical space for cell permeability relative to more lipophilic oxadiazole analogs. For comparison, the common antitubercular oxadiazole lead SQ109 has a clogP of ~6.0 and 5 rotatable bonds. The lower lipophilicity of WAY-640426 (XLogP3 2.4) may reduce phospholipidosis risk and improve aqueous solubility relative to highly lipophilic oxadiazole-scaffold comparators [1]. The benzodioxole methyleneoxy linker contributes conformational restriction absent in analogs with a direct aryl-aryl bond, potentially enhancing target selectivity [REFS-1, REFS-2].

Drug-likeness Permeability Metabolic stability

Supplier-Documented Purity and Formulation Options vs. Uncharacterized Research-Grade Analogs

CAS 851278-26-7 is commercially available as a pre-formulated 10 mM DMSO solution (≥98% purity) with defined storage conditions (-80°C), directly suitable for high-throughput screening without additional solubilization optimization . In contrast, many custom-synthesized 1,3,4-oxadiazole analogs from academic suppliers require in-house purity verification (NMR, HPLC) and solubility determination before use, adding 1–3 weeks to experimental timelines. The Aladdin catalog offers the compound in both solid (98% purity, -20°C storage) and solution formats, with documented Certificate of Analysis availability .

Compound procurement Solution formulation Reproducibility

Optimal Application Scenarios for 2-(1,3-Benzodioxol-5-yloxymethyl)-5-thiophen-2-yl-1,3,4-oxadiazole Based on Differentiation Evidence


Phenotypic Screening for Novel Antitubercular Agents Targeting Drug-Resistant M. tuberculosis

WAY-640426 is annotated as an M. tuberculosis inhibitor across supplier and ChEMBL databases . Its multi-micromolar potency (4.47–11.22 µM) in PubChem BioAssay panels and favorable physicochemical profile (XLogP3 2.4, no rule-of-five violations) make it suitable as a starting hit for phenotypic screening against drug-resistant Mtb strains, where lipophilic accumulation in the mycobacterial cell wall is balanced against mammalian cytotoxicity risk [1].

Polypharmacology Probe for Investigating DNA Damage Response (POLI/BRCA1) and Vesicular Trafficking (RAB9A) Pathways

Supplier target profiling associates WAY-640426 with human POLI (DNA polymerase iota), BRCA1, and RAB9A, alongside ATAD5 . This polypharmacology fingerprint positions the compound as a chemical probe for studying crosstalk between DNA repair mechanisms and intracellular trafficking, particularly in cancer cell lines where these pathways converge. The pre-formulated DMSO solution enables immediate deployment in multi-parametric cellular assays .

Structure-Activity Relationship (SAR) Expansion Around the 5-Thiophen-2-yl-1,3,4-oxadiazole Pharmacophore

The unique combination of a benzodioxole methyleneoxy linker at the 2-position and a thiophene at the 5-position constitutes a scaffold distinct from the more common 2,5-diphenyl-1,3,4-oxadiazoles . Medicinal chemistry teams pursuing antitubercular or anticancer oxadiazole programs can use WAY-640426 as a reference standard to benchmark new synthetic analogs, given its established bioactivity baseline and commercial availability with documented purity [1].

Quality-Controlled Reference Compound for Oxadiazole Library Screening Campaigns

With ≥98% purity, pre-formulated 10 mM DMSO solution, and defined storage conditions (-80°C), CAS 851278-26-7 serves as a reliable positive control or reference compound in high-throughput screening campaigns targeting mycobacterial or oncology-relevant pathways . The availability of Certificate of Analysis and consistent vendor supply reduces batch-to-batch variability compared to in-house synthesized analogs [1].

Quote Request

Request a Quote for 2-(1,3-Benzodioxol-5-yloxymethyl)-5-thiophen-2-yl-1,3,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.